molecular formula C17H12ClF3N2O3 B2599399 3-oxo-1-cyclohexenyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxylate CAS No. 338420-73-8

3-oxo-1-cyclohexenyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxylate

Cat. No.: B2599399
CAS No.: 338420-73-8
M. Wt: 384.74
InChI Key: IYHUJFJKVXVZKK-UHFFFAOYSA-N
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Description

3-oxo-1-cyclohexenyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-1-cyclohexenyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps often include the formation of the pyrrole ring, introduction of the trifluoromethyl group, and the final coupling with the cyclohexenyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-oxo-1-cyclohexenyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-oxo-1-cyclohexenyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.

    Industry: Used in the development of new materials with specialized properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-oxo-1-cyclohexenyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways. The compound’s structure allows it to bind selectively to these targets, modulating their activity and producing the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-oxo-1-cyclohexenyl 1-[3-chloro-2-pyridinyl]-1H-pyrrole-2-carboxylate: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.

    3-oxo-1-cyclohexenyl 1-[3-bromo-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxylate: Contains a bromine atom instead of chlorine, potentially altering its chemical properties and interactions.

Uniqueness

The presence of the trifluoromethyl group in 3-oxo-1-cyclohexenyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxylate imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s performance in various applications, making it a valuable tool for researchers and industry professionals.

Properties

IUPAC Name

(3-oxocyclohexen-1-yl) 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClF3N2O3/c18-13-7-10(17(19,20)21)9-22-15(13)23-6-2-5-14(23)16(25)26-12-4-1-3-11(24)8-12/h2,5-9H,1,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHUJFJKVXVZKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)OC(=O)C2=CC=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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